Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-((2,3-dihydrobenzofuran-5-sulfonamido)methyl)piperidine-1-carboxylate

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Pharmacophore

This compound is a modular aryl sulfonamide piperidine, distinct from commercially available analogs and carboxamide series, enabling systematic SAR exploration of sulfonamide-specific binding interactions. Its methyl carbamate N-capping group offers a metabolically distinct (esterase-sensitive) alternative to bulkier ureas, crucial for comparative ADMET profiling. Ideal for kinase/protease programs; verify ≥95% purity before assays.

Molecular Formula C16H22N2O5S
Molecular Weight 354.42
CAS No. 1448125-23-2
Cat. No. B2928017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((2,3-dihydrobenzofuran-5-sulfonamido)methyl)piperidine-1-carboxylate
CAS1448125-23-2
Molecular FormulaC16H22N2O5S
Molecular Weight354.42
Structural Identifiers
SMILESCOC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC3=C(C=C2)OCC3
InChIInChI=1S/C16H22N2O5S/c1-22-16(19)18-7-4-12(5-8-18)11-17-24(20,21)14-2-3-15-13(10-14)6-9-23-15/h2-3,10,12,17H,4-9,11H2,1H3
InChIKeyJROARLVUGAUTFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((2,3-dihydrobenzofuran-5-sulfonamido)methyl)piperidine-1-carboxylate (CAS 1448125-23-2): Compound Identity and Structural Class


Methyl 4-((2,3-dihydrobenzofuran-5-sulfonamido)methyl)piperidine-1-carboxylate (CAS 1448125-23-2, molecular formula C₁₆H₂₂N₂O₅S, MW 354.42 g/mol) is a synthetic small molecule combining a piperidine ring bearing a methyl carbamate at N-1 and a 2,3-dihydrobenzofuran-5-sulfonamide moiety linked through a methylene spacer at the 4-position . The compound belongs to the aryl sulfonamide class of piperidine derivatives, which have been investigated for potential anticancer applications [1]. Vendor-reported purity is typically 95% .

Why In-Class Substitution of Methyl 4-((2,3-dihydrobenzofuran-5-sulfonamido)methyl)piperidine-1-carboxylate Fails Without Quantitative Comparison


This compound occupies a distinct position within the piperidine-sulfonamide chemical space defined by three modular features—the dihydrobenzofuran aryl group, the sulfonamide linker, and the methyl carbamate N-capping group—each of which independently modulates target binding, metabolic stability, and physicochemical properties . Closely related analogs in vendor libraries (e.g., pyrazole-, naphthalene-, or thiophene-sulfonamido variants, and carboxamide-capped analogs) differ in at least one of these modules, meaning that potency, selectivity, ADMET parameters, and even synthetic tractability are not interchangeable without direct comparative data. Until head-to-head assays are conducted, procurement decisions based solely on scaffold similarity risk selecting a compound with uncharacterized or inferior performance in the intended assay system [1].

Quantitative Differentiation Evidence for Methyl 4-((2,3-dihydrobenzofuran-5-sulfonamido)methyl)piperidine-1-carboxylate


Dihydrobenzofuran-5-sulfonamide vs. Pyrazole-4-sulfonamide: Aryl Group Structural Divergence

The target compound incorporates a 2,3-dihydrobenzofuran-5-sulfonamide moiety, which differs fundamentally from the 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide group found in the closest commercially available analog Methyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate (CAS 1428378-76-0) . The dihydrobenzofuran system presents a bicyclic, partially saturated aryl ether with a calculated topological polar surface area (TPSA) contribution distinct from the fully aromatic, N-methylated pyrazole. While no direct head-to-head bioactivity comparison has been published for these two specific compounds, the aryl sulfonamide group is a critical determinant of target binding in related sulfonamide-based inhibitor series, and substitution at this position is known to alter potency by orders of magnitude [1].

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Pharmacophore

Methyl Carboxylate vs. Aryl Carboxamide N-Capping: Differential Physicochemical Properties at the Piperidine Nitrogen

The target compound carries a methyl carboxylate (carbamate) at the piperidine N-1 position, whereas the closest published analog 4-((2,3-dihydrobenzofuran-5-sulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide (CAS 1448058-33-0) bears a bulkier N-(2-methoxyphenyl)carboxamide . This substitution alters molecular weight (target: 354.42 Da vs. comparator: 445.53 Da, a difference of +91.11 Da, approximately 26% larger) and is expected to modify lipophilicity, hydrogen bonding capacity, and metabolic vulnerability. Carbamates (carboxylates) are generally more susceptible to esterase-mediated hydrolysis than ureas (carboxamides), which may confer different metabolic stability profiles—a critical consideration for in vivo studies [1]. No direct comparative metabolic stability or pharmacokinetic data for these specific compounds are publicly available.

ADMET Prediction Drug Metabolism Piperidine N-Substitution

Class-Level Evidence: Anticancer Activity of 2,3-Dihydrobenzofuran-Containing Sulfonyl Piperidines in MCF-7 Breast Cancer Cells

Reddy et al. (2024) reported that novel sulfonyl piperidine analogues containing 2,3-dihydrobenzofuran-5-carboxamide demonstrated notable efficacy against MCF-7 breast cancer cell lines in vitro [1]. Compounds 5 and 7 from this series displayed strong binding affinity toward mutated BRCA1 (PDB ID: 1N5O) and BRCA2 (PDB ID: 8BR9) in silico and exhibited growth-inhibitory effects on MCF-7 cells [1]. This study provides class-level validation for the 2,3-dihydrobenzofuran–piperidine scaffold in oncology research. However, note that the published compounds are 5-carboxamide (not 5-sulfonamide) analogs, and specific IC₅₀ values for the target compound have not been reported. The target compound's 5-sulfonamide linkage may confer different hydrogen-bonding geometry and target engagement compared to the published 5-carboxamide series.

Anticancer Activity MCF-7 Cell Line Sulfonyl Piperidine

Vendor-Reported Purity Benchmarking Against Class Comparators

The target compound is supplied at a typical purity of 95% as reported by multiple vendors , which is consistent with the purity range reported for structurally related piperidine-sulfonamide research chemicals such as 4-(2,3-dihydro-1-benzofuran-5-sulfonamido)methyl-N,N-dimethylpiperidine-1-carboxamide (CAS 2034284-00-7, also 95%) [1] and Methyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate (CAS 1428378-76-0, 95%) . This uniformity in vendor-reported purity across analogs means that purity alone is not a differentiator; the basis for selection must rest on structural and anticipated biological differences rather than quality specifications.

Chemical Purity Procurement Specification Quality Control

Sulfonamide (Target) vs. Carboxamide (Published Series) Linker Chemistry at the Dihydrobenzofuran 5-Position

A critical structural distinction exists between the target compound (5-sulfonamide, -SO₂NH-) and the most closely related published series (5-carboxamide, -CONH-) at the dihydrobenzofuran 5-position [1]. The sulfonamide group introduces a tetrahedral sulfur center with two S=O bonds capable of accepting hydrogen bonds, whereas the carboxamide features a planar sp² carbon with a single C=O acceptor. The sulfonamide NH is typically more acidic (pKa ~10-11 for aryl sulfonamides) than the carboxamide NH (pKa ~15-16), which can influence hydrogen-bond donor strength and target binding geometry [2]. This chemical difference means that structure-activity relationships established for the 5-carboxamide series cannot be directly extrapolated to the 5-sulfonamide target compound.

Linker Chemistry Hydrogen Bonding Target Engagement

Recommended Application Scenarios for Methyl 4-((2,3-dihydrobenzofuran-5-sulfonamido)methyl)piperidine-1-carboxylate Based on Available Evidence


Sulfonamide-Based Medicinal Chemistry Scaffold Expansion

This compound serves as a sulfonamide-containing variant for scaffold-hopping studies in medicinal chemistry programs targeting kinases, proteases, or other enzymes with established sulfonamide pharmacophore preferences. Its dihydrobenzofuran-5-sulfonamide moiety offers an alternative hydrogen-bonding geometry relative to the 5-carboxamide series published by Reddy et al. (2024), enabling exploration of sulfonamide-specific binding interactions [1]. Researchers should verify purity (typically 95%) by HPLC or NMR before use in dose-response assays.

Comparative SAR Studies with Pyrazole- and Naphthalene-Sulfonamide Analogs

The compound is suitable for comparative structure-activity relationship studies alongside commercially available analogs such as Methyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate (CAS 1428378-76-0) and Phenyl 4-((naphthalene-1-sulfonamido)methyl)piperidine-1-carboxylate (CAS 1235360-90-3) . These three compounds share the identical piperidine-1-carboxylate scaffold but differ in the aryl sulfonamide group, allowing systematic evaluation of how aryl group electronics and topology affect target binding or cellular activity. No direct comparative bioactivity data exist for this set; users should generate head-to-head data in their target assay system.

Oncology Research: Breast Cancer Cell Line Screening

Based on class-level evidence from Reddy et al. (2024) demonstrating that 2,3-dihydrobenzofuran-containing sulfonyl piperidine analogs exhibit growth-inhibitory effects on MCF-7 breast cancer cells [1], this compound may be evaluated as a candidate in breast cancer cell line panels. However, users should note that the published activity is for 5-carboxamide analogs, not the 5-sulfonamide variant, and independent IC₅₀ determination in MCF-7 (and comparator cell lines such as MDA-MB-231 or MCF-10A) is required to establish the compound's specific anticancer profile.

Metabolic Stability Comparison: Carboxylate vs. Carboxamide N-Capping

The methyl carboxylate N-capping group of this compound (MW 354.42 Da) contrasts with the bulkier N-(2-methoxyphenyl)carboxamide found in CAS 1448058-33-0 (MW 445.53 Da) . This molecular weight difference of approximately 91 Da and the distinct metabolic vulnerability of carbamates (esterase-sensitive) versus ureas (primarily CYP-mediated) makes this compound useful in comparative metabolic stability studies. Researchers can assess intrinsic clearance in liver microsomes or hepatocytes to quantify how the N-substitution choice impacts compound half-life, informing lead optimization strategies.

Quote Request

Request a Quote for Methyl 4-((2,3-dihydrobenzofuran-5-sulfonamido)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.